molecular formula C19H19NO B187400 N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine CAS No. 185669-79-8

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Cat. No.: B187400
CAS No.: 185669-79-8
M. Wt: 277.4 g/mol
InChI Key: GIFYKGIODMXYNT-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYKGIODMXYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354770
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185669-79-8
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Reduction

A classic approach employs sodium borohydride (NaBH₄) in methanol, where the imine intermediate is reduced in situ. Studies on analogous compounds demonstrate yields of 65–70% under ambient conditions. However, challenges arise with nitro-containing precursors, where partial reduction of nitro groups can generate hazardous byproducts. For instance, in a related synthesis of methyl(3-nitrobenzyl)amine hydrochloride, NaBH₄ led to azo and azoxy contaminants, necessitating alternative reductants.

Borane-Tert-Butylamine Complex

To mitigate side reactions, borane-tert-butylamine activated by methanesulfonic acid has been advocated. This system avoids nitro group reduction and operates efficiently in tetrahydrofuran (THF) at 60°C, achieving yields up to 85% for structurally similar amines. The reagent’s stability and compatibility with acid-sensitive functional groups make it preferable for scalable syntheses.

Table 1: Reductive Amination Conditions

Reducing AgentSolventTemperatureYieldCatalyst
NaBH₄MeOH25°C70%None
Borane-tert-butylamineTHF60°C85%Methanesulfonic acid

Nucleophilic Substitution

Nucleophilic substitution leverages alkyl halides and amines under basic conditions. For this compound, 1-chloromethylnaphthalene reacts with 4-methoxybenzylamine, though literature on direct applications is sparse.

Phase-Transfer Catalysis (PTC)

A patent describing N-methyl-1-naphthalenemethanamine synthesis highlights PTC using mild bases (e.g., K₂CO₃) and catalysts like tetrabutylammonium bromide. Adapted to this target, 1-chloromethylnaphthalene and 4-methoxybenzylamine in dichloromethane at reflux yield the product after 12–24 hours. Purification via silica gel chromatography ensures >95% purity, though yields are moderate (60–75%).

Industrial Scalability

Industrial methods optimize reagent stoichiometry and solvent recovery. For example, replacing dichloromethane with toluene reduces environmental impact while maintaining efficiency. Continuous flow systems further enhance throughput, minimizing byproduct formation through precise temperature control.

One-Pot Tandem Catalysis

Recent advances integrate imine formation and reduction in a single vessel, reducing purification steps. A Pd/NiXantphos-catalyzed system, initially developed for ketimine arylation, offers a adaptable framework.

Imine Formation and Reduction

In a one-pot procedure, 1-naphthalenemethylamine and 4-methoxybenzaldehyde condense in THF at 50°C. Subsequent addition of Pd(OAc)₂ and NiXantphos enables catalytic reduction using sodium triethylsilanolate (NaSEt₃). This method achieves 80–90% yield with minimal byproducts, though catalyst loading (2.5–5 mol%) impacts cost.

Table 2: One-Pot Synthesis Parameters

StepReagentsConditionsYield
Imine formationTHF, 50°C, 12 hNoneN/A
Catalytic reductionPd(OAc)₂, NiXantphos, NaSEt₃60°C, 6 h85%

Comparative Analysis of Methods

Reductive amination balances simplicity and yield but requires careful reductant selection to avoid side reactions. Nucleophilic substitution, while robust, demands halogenated precursors and generates stoichiometric waste. One-pot catalysis emerges as the most efficient, leveraging tandem reactions for high atom economy, though catalyst costs may limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

ML133 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group and the amine group . These reactions can be catalyzed by various reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation and Reduction Reactions: While less common, ML133 hydrochloride can undergo oxidation and reduction reactions under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of ML133 hydrochloride .

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine exhibit notable antioxidant properties. For instance, compounds synthesized with similar structural motifs have shown DPPH radical scavenging activity higher than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells, showing greater cytotoxicity towards U-87 cells. This positions this compound as a candidate for further development in cancer therapeutics .

Potassium Channel Inhibition

This compound has been identified as a selective inhibitor of the Kir2 family of inward rectifier potassium channels. This inhibition is crucial for understanding cardiac and neurological functions, making it valuable for pharmacological studies related to ion channel modulation .

Material Science Applications

The compound's unique structure allows for its use in the development of advanced materials. Its ability to interact with various biomolecules suggests potential applications in drug delivery systems and nanotechnology.

Case Study 1: Synthesis and Antioxidant Testing

A study focused on synthesizing derivatives of this compound through a one-pot reaction involving methanol at elevated temperatures. The synthesized compounds were subjected to antioxidant assays using the DPPH method, revealing significant scavenging activity compared to standard antioxidants .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of synthesized derivatives against U-87 and MDA-MB-231 cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, suggesting their potential as lead compounds in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 1-naphthalenemethylamine derivatives with 4-methoxybenzyl halides or carbonyl precursors. For example, describes a two-step process: (i) condensation of amines with carbonyl compounds to form imines, followed by (ii) reduction with NaBH₄ in methanol to yield secondary amines. This method achieved yields of 65–97% for structurally similar compounds, with purification via silica gel chromatography . highlights tandem catalysis for tertiary amines, suggesting potential adaptation using methanol as a methyl donor for N-methylation steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methoxybenzyl (δ ~3.8 ppm for OCH₃) and naphthyl proton environments (δ 7.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : To identify C-N stretches (~1255–1364 cm⁻¹) and methoxy C-O bonds (~1198–1255 cm⁻¹) .
  • Mass Spectrometry (LC/MS) : For molecular weight confirmation (theoretical m/z: 299.4 for free base; 313.8 for hydrochloride salt) .
    notes challenges in obtaining HRMS data due to poor ionization, recommending alternative validation via elemental analysis .

Advanced: How can reaction conditions be optimized to improve yields in reductive amination?

Critical parameters include:

  • Solvent Choice : Methanol or dichloromethane (DCM) are optimal for solubility and reducing side reactions (e.g., hydrolysis) .
  • Catalyst Loading : Use stoichiometric NaBH₄ (or catalytic Pd/C with H₂ for tertiary amines) .
  • Temperature Control : Reactions at 0–25°C minimize decomposition of sensitive intermediates .
    achieved >84% yields for related methoxybenzylamines by optimizing stoichiometry and reaction time .

Advanced: How should researchers resolve contradictions in NMR data interpretation?

Discrepancies may arise from dynamic effects (e.g., hindered rotation of the naphthyl group) or impurities. Strategies include:

  • Variable Temperature (VT-NMR) : To distinguish between rotamers and true impurities .
  • 2D NMR (COSY, HSQC) : To assign overlapping aromatic signals in the naphthalene moiety .
  • Spiking Experiments : Adding authentic samples to confirm peak assignments .
    reports δH 8.28 ppm for imine protons, which disappear upon reduction, confirming successful conversion to the amine .

Advanced: What computational methods support the structural analysis of this compound?

  • DFT Calculations : To predict NMR chemical shifts and compare with experimental data (e.g., methoxybenzyl group geometry) .
  • Molecular Docking : For studying interactions with biological targets (e.g., REV-ERBα or AMPK, as suggested in and 19 ) .
  • Conformational Analysis : MD simulations to assess rotational barriers of the methoxybenzyl-naphthyl linkage .

Advanced: What strategies mitigate challenges in chromatographic purification?

  • Gradient Elution : Use hexane/ethyl acetate gradients (e.g., 10–50% EA) to separate polar byproducts .
  • Acidic/Basic Modifiers : Add 0.1% TFA or NH₄OH to reduce tailing caused by amine basicity .
  • HPLC Purification : For hydrochloride salts, as described in , using C18 columns with acetonitrile/water + 0.1% HCl .

Advanced: How can researchers validate biological activity while avoiding commercial bias?

  • Target Selection : Prioritize targets with structural homology (e.g., REV-ERBα in or AMPK in ) .
  • In Vitro Assays : Use enzyme inhibition (IC₅₀) or receptor binding (Kd) studies with proper controls (e.g., ML133 hydrochloride in ) .
  • SAR Studies : Modify methoxy or naphthyl substituents to probe pharmacophore requirements .

Advanced: What are the limitations of current synthetic methods for scaling up?

  • Byproduct Formation : Over-alkylation in reductive amination requires strict stoichiometric control .
  • Cost of Catalysts : Transition-metal catalysts (e.g., In(OTf)₃ in ) may hinder large-scale use .
  • Safety : Handling naphthylamines (potential carcinogens) mandates closed-system reactors .

Advanced: How does steric hindrance from the naphthyl group impact reactivity?

The bulky naphthyl group slows nucleophilic substitution reactions but stabilizes intermediates via π-π stacking. observed reduced yields (69%) in diazirine-functionalized analogs due to steric clashes during coupling .

Advanced: What analytical techniques address poor ionization in mass spectrometry?

  • Derivatization : Use trifluoroacetic anhydride (TFAA) to enhance volatility .
  • MALDI-TOF : Suitable for non-volatile salts (e.g., hydrochloride forms in ) .
  • Elemental Analysis : As a fallback for molecular formula confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Reactant of Route 2
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N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

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